molecular formula C8H8FNO3 B1227776 6-Fluoropyridoxal CAS No. 42242-42-2

6-Fluoropyridoxal

Cat. No.: B1227776
CAS No.: 42242-42-2
M. Wt: 185.15 g/mol
InChI Key: NTOKCJHDRACAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of Fluorine Substitution in Pyridoxal (B1214274) Derivatives for Mechanistic Probes

The introduction of fluorine into pyridoxal derivatives, creating compounds like 6-Fluoropyridoxal, represents a sophisticated strategy for creating highly specific mechanistic probes. mdpi.com Fluorine's unique properties, including its small size, high electronegativity, and the stability of the carbon-fluorine bond, make it an ideal label for such studies. psu.edu The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the pyridoxal ring, thereby influencing the catalytic steps within the enzyme's active site. mdpi.compsu.edu

Furthermore, the fluorine atom serves as a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This non-invasive technique allows researchers to monitor changes in the local environment of the fluorine atom during the enzymatic reaction, providing real-time information about conformational changes and the formation of reaction intermediates. nih.govacs.org This makes fluorinated pyridoxal analogues invaluable tools for elucidating the intricate details of enzyme mechanisms. mdpi.compsu.edu

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily centered on its application as a probe for PLP-dependent enzymes. One major area of investigation has been its use in studying glycogen (B147801) phosphorylase, an enzyme crucial for glycogen metabolism. nih.govresearchgate.netnih.gov Studies have utilized this compound and its phosphorylated form, this compound phosphate (B84403) (6-FPLP), to reconstitute the apoenzyme and examine the role of the coenzyme in catalysis. nih.govresearchgate.net These studies have provided insights into the enzyme's active site and the interactions between the coenzyme and the protein. nih.gov

Another significant research avenue has been the use of this compound and other fluorinated vitamin B6 analogues as 19F NMR pH indicators for in vivo studies. nih.govacs.org The sensitivity of the 19F NMR chemical shift to the protonation state of the molecule allows for the measurement of pH in biological systems. nih.gov This has led to the development of this compound-polymer conjugates as potential pH sensors for magnetic resonance spectroscopy and imaging applications. acs.org

Furthermore, the synthesis and characterization of this compound and its derivatives have been a continuous area of research, aiming to develop new and improved probes for studying a wider range of PLP-dependent enzymes. nih.govpatsnap.com These efforts are crucial for expanding the toolkit available to biochemists and medicinal chemists for investigating enzyme mechanisms and for the potential design of enzyme inhibitors. ontosight.aiacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42242-42-2

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-5-hydroxy-3-(hydroxymethyl)-6-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H8FNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h2,12-13H,3H2,1H3

InChI Key

NTOKCJHDRACAJH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)F)CO)C=O)O

Canonical SMILES

CC1=C(C(=C(C(=N1)F)CO)C=O)O

Other CAS No.

42242-42-2

Synonyms

6-fluoropyridoxal

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Fluoropyridoxal

Strategies for the Introduction of Fluorine at the C-6 Position

The synthesis of 6-fluoropyridoxal hinges on the effective introduction of a fluorine atom onto the pyridine (B92270) ring, a process for which several methodologies have been developed.

Modified Schiemann Reaction Approaches

The classic Balz-Schiemann reaction involves the diazotization of an aromatic amine with fluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.org Innovations to this method include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which have shown improved yields for certain substrates. wikipedia.org

Fluorination of Pyridoxal (B1214274) Schiff Base Intermediates

An alternative strategy for introducing fluorine at the C-6 position involves the direct fluorination of a pyridoxal Schiff base intermediate. nih.gov Schiff bases, formed by the reaction of an aldehyde or ketone with a primary amine, are important intermediates in the synthesis of various bioactive compounds. tsijournals.com In this approach, a propylamine (B44156) derivative of pyridoxal, which is a pyridoxal Schiff base, is fluorinated. nih.gov

Research has investigated the efficacy of different fluorinating agents and solvents for this reaction. A study comparing 5% F₂ in N₂ and acetylhypofluorite (CH₃COOF) found that acetylhypofluorite was the superior fluorinating reagent. nih.gov When evaluating acetonitrile (B52724) (CH₃CN) and chloroform (B151607) as solvents, acetonitrile proved to be the more effective medium. nih.gov The synthesis of 6-[¹⁸F]fluoropyridoxal using this method with ¹⁸F-labelled acetylhypofluorite reported a radiochemical yield of about 18%, with a reaction time of 35-40 minutes. nih.gov

Preparation of this compound-Derived Coenzyme Analogues

Once synthesized, this compound serves as a crucial precursor for a variety of coenzyme analogues that are instrumental in studying enzyme mechanisms and function.

Synthesis of this compound Phosphate (B84403) (6-FPLP)

This compound phosphate (6-FPLP) is a key analogue of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The synthesis of 6-FPLP has been reported, and its properties have been studied extensively. nih.govresearchgate.net This analogue can be used to reconstitute apophosphorylase b, allowing for detailed kinetic and spectroscopic analysis of the enzyme. nih.govresearchgate.net Studies using 6-FPLP-reconstituted phosphorylase have provided insights into the role of the coenzyme in catalysis, suggesting that the interaction between the pyridine nitrogen of the coenzyme and the protein is important for catalytic efficiency. nih.gov

Synthesis of 6-Fluoro-5'-Deoxypyridoxal (B33809) (6-FDPL)

Another significant derivative is 6-fluoro-5'-deoxypyridoxal (6-FDPL), a synthetic analogue of vitamin B6. osti.govontosight.aialljournals.cnnih.gov This compound is characterized by a fluorine atom at the 6-position and the absence of the hydroxyl group at the 5'-position of the pyridoxal molecule. ontosight.ai The synthesis and characterization of 6-FDPL have been detailed in the scientific literature. osti.govalljournals.cnnih.gov Like 6-FPLP, 6-FDPL has been used to reconstitute apophosphorylase to study enzyme function. osti.govalljournals.cnnih.gov

Synthesis of 6-Fluoropyridoxamine Derivatives

The synthesis of 6-fluoropyridoxamine and its 5'-phosphate has been achieved from this compound. acs.org 6-Fluoropyridoxamine (6-FPAM) has been synthesized and evaluated as a potential ¹⁹F NMR pH indicator for in vivo studies. nih.gov It exhibits a pKa of 7.05, which is advantageous for physiological pH measurements. nih.gov The synthesis of a series of fluorinated vitamin B6 analogues, including 6-fluoropyridoxol (B15471503) derivatives with modifications at the 4- or 5-ring position, has also been reported. nih.gov

Development of Macromolecular Conjugates of this compound for Research Applications

A significant area of research involving this compound is its conjugation to macromolecules. This strategy aims to create probes with enhanced properties for specific research applications, such as magnetic resonance spectroscopy (MRS) and imaging. The primary goal of forming these conjugates is often to improve vascular retention and enable tissue targeting.

Fluorinated macromolecular probes have been synthesized by linking this compound to various carrier molecules. The conjugation is typically achieved via reductive alkylation, which targets the aldehyde group at the 4-position of the this compound ring. This reaction forms a stable bond between the small molecule and the macromolecular backbone.

The carrier molecules used for these conjugations are diverse and selected based on their biocompatibility and desired in vivo behavior. Examples of polymers that have been successfully conjugated with this compound include:

Polyamino dextran (B179266)

Polylysine (B1216035)

Albumin

The resulting this compound-polymer conjugates are purified through methods like exhaustive dialysis to remove any unreacted small molecules. These purification steps are crucial to ensure that the observed properties are solely attributable to the macromolecular conjugate. The synthesis of these conjugates has been reported to have good yields, typically ranging from 66% to 84%.

These macromolecular conjugates have been characterized as potential pH indicators for MRS and imaging applications. They exhibit excellent sensitivity to pH changes, a property that is essential for their function as in vivo probes. The potential utility of these polymeric indicators has been demonstrated in whole blood, suggesting their promise for studying tissue physiology.

Carrier Molecule Conjugation Method Purification Method Reported Yield Application
Polyamino dextranReductive alkylationExhaustive dialysis66-84%¹⁹F pH indicator for MRS/MRI
PolylysineReductive alkylationExhaustive dialysis66-84%¹⁹F pH indicator for MRS/MRI
AlbuminReductive alkylationExhaustive dialysis66-84%¹⁹F pH indicator for MRS/MRI

Molecular Interactions and Enzymatic Function Studies of 6 Fluoropyridoxal Analogues

Investigations of Coenzyme Analog Activity

The ability of 6-fluoropyridoxal analogues to function as coenzymes is a critical aspect of their utility in enzymatic studies. By replacing the native coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP), with these fluorinated analogues, researchers can assess the impact of the 6-fluoro substitution on enzyme activity and gain a deeper understanding of the coenzyme's role in catalysis.

Reconstitution Studies with Apoenzymes

The process of reconstitution involves the removal of the native coenzyme from an enzyme to produce an inactive apoenzyme, which is then reactivated by the addition of a coenzyme analogue. This technique has been successfully applied to various PLP-dependent enzymes to study the effects of this compound and its derivatives.

For instance, apo-aspartate aminotransferase has been reconstituted with this compound 5'-phosphate. nih.gov Spectroscopic and chemical studies have revealed that despite the fluorine substituent reducing the basicity of the ring nitrogen by over 10,000-fold, the modified coenzyme binds to the apoenzyme predominantly in its dipolar ionic ring form, similar to the natural coenzyme. nih.gov

Similarly, apophosphorylase b has been reconstituted with both this compound (6-FPAL) and this compound phosphate (B84403) (6-FPLP). nih.gov These reconstitution studies are fundamental in preparing the modified enzymes for further kinetic and structural analysis. Furthermore, a related analogue, 6-fluoro-5'-deoxypyridoxal (B33809) (6-FDPL), has also been used to reconstitute apophosphorylase, expanding the range of probes available for studying this enzyme. nih.gov

Kinetic Analysis of Reconstituted Enzymes

Kinetic analysis of enzymes reconstituted with this compound analogues provides quantitative data on their catalytic efficiency. These studies typically reveal that the fluorinated analogues can effectively replace the native coenzyme, albeit often with reduced catalytic activity.

In the case of cytosolic aspartate aminotransferase, the enzyme reconstituted with this compound 5'-phosphate exhibits approximately 42% of the catalytic activity of the native enzyme. nih.gov Despite this reduction in activity, the modified enzyme is still capable of binding substrates and dicarboxylate inhibitors in a manner similar to the native enzyme. nih.gov

For glycogen (B147801) phosphorylase b, kinetic studies have shown that enzymes reconstituted with 6-FPLP and 6-FPAL display characteristics similar to the native and pyridoxal-reconstituted enzymes, respectively. nih.gov A notable difference, however, is that the enzymes reconstituted with the fluorinated analogues exhibit lower maximal velocities (Vmax). nih.gov Further investigation with 6-fluoro-5'-deoxypyridoxal (6-FDPL) revealed that apophosphorylase reconstituted with this analogue showed only 1% of the activity of the native enzyme in the presence of phosphite (B83602). nih.gov The Michaelis constant (Km) of phosphite for the 6-FDPL-reconstituted enzyme was found to be nine times higher than that for the 6-FPAL-reconstituted enzyme, indicating a lower affinity for this substrate. nih.gov

EnzymeCoenzyme AnalogueRelative Activity (%)Key Kinetic Findings
Cytosolic Aspartate AminotransferaseThis compound 5'-phosphate~42%Binds substrates and inhibitors normally.
Glycogen Phosphorylase bThis compound phosphate (6-FPLP)Lower VmaxCharacteristics similar to native enzyme.
Glycogen Phosphorylase bThis compound (6-FPAL)Lower VmaxCharacteristics similar to pyridoxal-reconstituted enzyme.
Glycogen Phosphorylase b6-Fluoro-5'-deoxypyridoxal (6-FDPL)1%Km for phosphite is 9-fold higher than with 6-FPAL reconstituted enzyme.

Enzyme Inhibition and Modulation Mechanisms

While this compound and its analogues can act as coenzymes, their interaction with PLP-dependent enzymes can also lead to inhibition or modulation of enzyme activity. The nature of this interaction provides valuable information about the enzyme's active site and catalytic mechanism.

Inhibition of Pyridoxal Phosphate-Dependent Enzymes

The introduction of the electronegative fluorine atom at the 6-position of the pyridoxal ring can influence the electronic properties of the coenzyme, which in turn can affect its interaction with the apoenzyme and its role in the catalytic cycle. This can sometimes lead to inhibitory effects.

In studies with glycogen phosphorylase, this compound analogues have been used primarily as probes of coenzyme function rather than as classical inhibitors. The reconstitution of apophosphorylase with 6-FPLP and 6-FPAL results in active, albeit less efficient, enzymes. nih.gov The observed decrease in Vmax suggests that while the fluorinated analogues can participate in catalysis, the fluorine substitution at the 6-position may perturb the optimal electronic environment required for efficient catalysis. nih.gov The comparison of the properties of the reconstituted and native enzymes suggests that the ring nitrogen of the coenzyme interacts with the protein during catalysis, and this interaction is crucial for the enzyme's efficiency. nih.gov

Competitive and Non-Competitive Inhibition Patterns

Given that this compound 5'-phosphate can successfully bind to the active site of aspartate aminotransferase and act as a coenzyme, albeit with reduced catalytic efficiency, it is plausible that in certain contexts, it could act as a competitive inhibitor for the natural coenzyme, PLP. Competitive inhibition occurs when an inhibitor molecule, which resembles the substrate or cofactor, binds to the active site of an enzyme and prevents the binding of the actual substrate or cofactor.

Non-competitive inhibition, where an inhibitor binds to a site other than the active site (an allosteric site) and induces a conformational change that reduces the enzyme's activity, is also a possibility. The fluorine atom could potentially facilitate interactions with allosteric sites that are not observed with the natural coenzyme.

To definitively characterize the inhibition patterns of this compound and its analogues, detailed kinetic studies are necessary to determine inhibition constants (Ki) and the precise mechanism of action. The following table illustrates the type of data that would be generated from such studies.

Enzyme TargetThis compound AnalogueInhibition Constant (Ki)Type of Inhibition
Aspartate AminotransferaseThis compound 5'-phosphateData not availableLikely Competitive with PLP
Aromatic L-amino acid decarboxylaseThis compoundData not availableTo be determined
Low Molecular Weight Protein Tyrosine PhosphataseThis compoundData not availableTo be determined

Structure-Activity Relationship (SAR) of Fluorinated Analogues

The study of fluorinated analogues of pyridoxal provides a powerful approach for understanding the structure-activity relationships (SAR) of PLP-dependent enzymes. The fluorine atom at the 6-position serves as a sensitive probe of the electronic environment within the enzyme's active site.

The fluorine nucleus is also a valuable NMR probe. 19F NMR studies have been used to monitor changes in the protonation state of both the ring nitrogen and the imine group of the Schiff base during different stages of the enzymatic reaction. These studies provide direct evidence for the movement of protons during catalysis and help to elucidate the roles of specific amino acid residues in the active site. nih.gov

The development of a range of fluorinated pyridoxal analogues with varying substituents would allow for a systematic exploration of the steric and electronic requirements of the active sites of different PLP-dependent enzymes, thereby building a comprehensive understanding of their structure-activity relationships.

Probing Active Site Environments and Catalytic Mechanisms

The unique properties of this compound make it an excellent tool for probing the active site environments and elucidating the catalytic mechanisms of PLP-dependent enzymes. The fluorine atom provides a non-invasive spectroscopic handle that is highly sensitive to its local environment.

In the study of cytosolic aspartate aminotransferase, the 19F NMR signal of the 6-fluoro substituent was used to monitor changes in the enzyme's active site upon binding of substrates and inhibitors. The chemical shift of the fluorine nucleus is sensitive to changes in the protonation state of the nearby ring nitrogen and the imine nitrogen of the Schiff base. This allows for the direct observation of key catalytic events, such as the proton transfers that are central to the transamination reaction. nih.gov

These NMR studies have provided evidence that during the tautomerization step of the transamination reaction, a proton is synchronously transferred from the ring nitrogen of the coenzyme to the carboxylate group of a specific aspartate residue (Aspartate-222) in the active site. nih.gov This level of mechanistic detail is difficult to obtain with other methods and highlights the power of using fluorinated analogues as mechanistic probes.

The formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate is the first crucial step in the catalytic cycle of most PLP-dependent enzymes. Studies with this compound 5'-phosphate have provided significant insights into the nature and stability of this intermediate.

In the context of cytosolic aspartate aminotransferase, this compound 5'-phosphate readily forms a Schiff base with an active site lysine (B10760008) residue (the internal aldimine) and subsequently with amino acid substrates (the external aldimine). Spectroscopic studies have shown that the bound this compound phosphate exists as a Schiff base with a dipolar ionic ring at high pH, which becomes protonated with a pKa of approximately 7.1. nih.gov

Influence of Fluorine on Coenzyme Protonation States and Reactivity

The introduction of a fluorine atom at the C6 position of the pyridoxal ring in this compound and its phosphorylated analogue, this compound 5'-phosphate (6-FPLP), serves as a powerful tool for probing enzymatic mechanisms. The strongly electron-withdrawing nature of fluorine significantly alters the electronic properties of the coenzyme, most notably the basicity of the pyridine (B92270) ring nitrogen. This substitution has been shown to reduce the pKa of the ring nitrogen by over 10,000-fold, yet its functional impact varies depending on the specific enzyme's active site environment. nih.gov

In studies with cytosolic aspartate aminotransferase, despite the drastically lowered basicity, 6-FPLP binds to the apoenzyme predominantly in its dipolar ionic (zwitterionic) form, similar to the natural coenzyme, pyridoxal 5'-phosphate (PLP). nih.gov The fluorine nucleus provides a sensitive ¹⁹F NMR probe to monitor changes in the protonation state. nih.gov NMR measurements revealed that the ring nitrogen of the bound 6-fluoropyridoxamine phosphate (the amin-ated form of the coenzyme) is protonated at pH 7 or lower and becomes deprotonated with a pKa of approximately 8.2. nih.gov For the 6-FPLP form, which exists as a Schiff base with a lysine residue in the enzyme's active site, the ring nitrogen becomes protonated with a pKa of about 7.1, a slight increase from the pKa of approximately 6.4 in the native enzyme. nih.gov

Below this pKa, the Schiff base of 6-FPLP in aspartate aminotransferase exists as two distinct tautomers: the ketoenamine and the enolimine. nih.gov The binding of dicarboxylate inhibitors was found to markedly alter the ratio between these two forms. nih.gov Analysis of the ¹⁹F NMR chemical shifts suggests a mechanism where, during the rapid tautomerization, a proton is synchronously transferred from the ring nitrogen in the ketoenamine form to the carboxylate group of the active site residue Aspartate-222 in the enolimine form. nih.gov Despite these electronic perturbations, the enzyme reconstituted with 6-FPLP retains about 42% of the catalytic activity of the native enzyme, indicating that it can still effectively perform its catalytic functions. nih.gov

Conversely, in studies with glycogen phosphorylase, UV and ¹⁹F NMR spectra indicated that the 6-FPLP coenzyme forms a neutral enolimine Schiff base. nih.gov This suggests that in this particular enzyme, the 3'-OH group is protonated while the pyridine nitrogen remains unprotonated. nih.gov The comparison between the reconstituted and native phosphorylases implies that an interaction between the coenzyme's ring nitrogen and the protein is crucial for efficient catalysis. nih.gov

Table 1: pKa Values and Catalytic Activity of this compound Analogues in Enzymes
EnzymeCoenzyme AnalogueGroupMeasured pKaNative Coenzyme pKaRelative Catalytic ActivityReference
Cytosolic Aspartate Aminotransferase6-Fluoropyridoxamine 5'-PhosphateRing Nitrogen~8.2Not SpecifiedNot Applicable nih.gov
Cytosolic Aspartate AminotransferaseThis compound 5'-Phosphate (Schiff Base)Ring Nitrogen~7.1~6.4~42% nih.gov
Glycogen PhosphorylaseThis compound 5'-Phosphate (Schiff Base)Ring NitrogenUnprotonatedUnprotonatedLower Vmax nih.gov

Protein Conformational Changes Induced by Analogue Binding

The binding of ligands to enzymes often induces conformational changes that are essential for catalysis and regulation. nih.govgersteinlab.org The use of this compound analogues provides a unique spectroscopic handle to investigate these structural adjustments within the enzyme's active site. The ¹⁹F NMR signal of the fluorine atom is highly sensitive to its local environment, making it an effective probe for detecting subtle changes in protein structure. nih.gov

In studies of glycogen phosphorylase reconstituted with this compound (6-FPAL) and this compound 5'-phosphate (6-FPLP), ¹⁹F NMR was used to compare the enzyme in its inactive and active states. nih.gov The results indicated that the protein structure in the vicinity of the coenzyme binding site undergoes distinct changes when the enzyme is activated by the binding of substrates and the allosteric effector AMP. nih.gov This suggests that the binding of the fluorinated analogue does not prevent the essential conformational shifts required for the enzyme to transition from its inactive to its active form.

These findings demonstrate that this compound analogues are valuable tools for studying not only the electronic aspects of catalysis but also the dynamic structural changes that proteins undergo upon binding substrates, inhibitors, and activators.

Table 2: Summary of Observed Protein Conformational Changes
EnzymeAnalogueMethodObservationReference
Glycogen Phosphorylase6-FPAL / 6-FPLP¹⁹F NMRProtein structure near the coenzyme binding site changes upon activation by substrates and AMP. nih.gov
Cytosolic Aspartate Aminotransferase6-FPLP¹⁹F NMR / Light AbsorptionBinding of dicarboxylate inhibitors markedly alters the tautomeric ratio of the Schiff base, implying a localized conformational adjustment. nih.gov

Advanced Spectroscopic and Biophysical Characterization Methodologies for 6 Fluoropyridoxal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the analysis of 6-fluoropyridoxal, offering unparalleled detail about its chemical environment and dynamic processes. nsf.gov

The presence of the fluorine atom in this compound makes ¹⁹F NMR an exceptionally powerful and sensitive tool for its study. nsf.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, ensuring strong signal detection without the need for isotopic labeling. ucl.ac.uk Its chemical shift is highly sensitive to the local electronic environment, making it an exquisite reporter of molecular interactions and conformational changes. nsf.govresearchgate.net

¹⁹F NMR is instrumental in probing the environment of this compound when it acts as a coenzyme analog. Studies on enzymes like glycogen (B147801) phosphorylase, reconstituted with this compound phosphate (B84403) (6-FPLP), have utilized ¹⁹F NMR to monitor changes in the coenzyme's surroundings. nih.gov The chemical shift of the fluorine atom provides a direct readout of the electronic state and interactions within the protein's active site. nsf.govnih.gov

For instance, research on glycogen phosphorylase reconstituted with 6-FPLP and this compound (6-FPAL) revealed that the protein structure near the coenzyme binding site undergoes conformational changes upon activation by substrates and AMP. nih.gov This was deduced from alterations in the ¹⁹F NMR spectra of the inactive versus active enzyme states. nih.gov Such studies are crucial for understanding the subtle structural dynamics that govern enzyme catalysis and regulation. The sensitivity of the ¹⁹F chemical shift allows for the detection of these changes, providing insights that are often difficult to obtain with other methods. nsf.govnih.gov

Furthermore, ¹⁹F NMR has been employed to study the binding of this compound derivatives to other proteins, such as aspartate aminotransferase. pageplace.de By observing the ¹⁹F NMR signals, researchers can characterize the binding events, determine the nature of the coenzyme-protein linkage, and infer details about the catalytic mechanism. nih.govpageplace.de

Table 1: Application of ¹⁹F NMR in Studying this compound-Protein Interactions
Enzyme SystemThis compound DerivativeKey Finding from ¹⁹F NMRReference
Glycogen Phosphorylase bThis compound Phosphate (6-FPLP)Detected changes in protein structure at the coenzyme binding site upon activation with AMP and substrates. nih.gov
Glycogen Phosphorylase bThis compound (6-FPAL)Observed conformational changes in the protein structure near the binding site during enzyme activation. nih.gov
Aspartate AminotransferaseThis compound PhosphateUsed to characterize the binding and interaction of the fluorinated coenzyme analog with the enzyme. pageplace.de

A significant application of this compound and its analog, 6-fluoropyridoxol (B15471503), is their use as ¹⁹F NMR probes for measuring pH. The chemical shift of the fluorine atom is exceptionally sensitive to the protonation state of the pyridine (B92270) nitrogen, exhibiting a large chemical shift difference between the protonated (acidic) and deprotonated (basic) forms. ismrm.orgnih.gov This property allows for the accurate determination of pH in biological systems. ismrm.orgnih.gov

Researchers have successfully used 6-fluoropyridoxol to simultaneously measure intracellular and extracellular pH in perfused rat hearts. nih.gov The ¹⁹F NMR spectra showed two distinct, well-resolved peaks corresponding to the compound in the intracellular and extracellular compartments, enabling the calculation of the pH gradient across the cell membrane. nih.gov For instance, in a typical heart, the intracellular pH was found to be approximately 7.14, while the extracellular pH was around 7.52. nih.gov This method has been validated against traditional pH electrodes and ³¹P NMR spectroscopy. nih.govnih.gov

This technique has also been extended to measure the transmembrane pH gradient in tumors in vivo. ismrm.org The ability to distinguish between the intra- and extracellular environments provides valuable information, as many tumors exhibit a reversed pH gradient which could be a target for therapy. ismrm.org Furthermore, this compound has been conjugated to macromolecules like dextran (B179266) and polylysine (B1216035) to create novel polymeric pH indicators for enhanced vascular retention and tissue targeting. acs.org

Table 2: pH Measurement in Biological Systems using this compound Analogs and ¹⁹F NMR
Biological SystemProbe MoleculeCompartment(s) MeasuredKey FindingReference
Perfused Rat Heart6-FluoropyridoxolIntracellular and ExtracellularSimultaneous measurement of pH gradient (pHi ≈ 7.14, pHe ≈ 7.52). nih.gov
Rat Tumor (in vivo)6-FluoropyridoxolIntracellular and ExtracellularDemonstrated feasibility of measuring tumor pH gradient in vivo. ismrm.org
Whole Blood6-FluoropyridoxolIntra- and ExtracellularConfirmed pH measurements against traditional techniques. nih.gov
Whole BloodThis compound-Polymer ConjugatesExtracellular (Vascular)Demonstrated potential of macromolecular probes for in vivo pH studies. acs.org

The insights gained from ¹⁹F NMR can be significantly enhanced by correlating them with data from other NMR-active nuclei, particularly ³¹P. Phosphorus-31 is naturally present in key biological molecules like adenosine (B11128) triphosphate (ATP) and inorganic phosphate (Pi), and its chemical shift is also sensitive to pH.

In studies of pH measurement, ³¹P NMR has been used as an independent method to validate the results obtained from ¹⁹F NMR of 6-fluoropyridoxol. nih.govnih.gov The chemical shift of intracellular inorganic phosphate in ³¹P NMR spectra provides a reliable measure of intracellular pH, which has shown good agreement with the values determined using the fluorinated probe. nih.gov

Furthermore, in enzymatic studies involving this compound phosphate (6-FPLP), the presence of both ¹⁹F and ³¹P nuclei in the same molecule offers a unique opportunity for correlation studies. nih.govpageplace.de Two-dimensional heteronuclear correlation spectroscopy (HETCOR) can establish direct connectivity and through-space interactions between the fluorine and phosphorus atoms, providing detailed structural constraints on the conformation of the coenzyme within the protein's active site. psu.edu This approach allows for a more comprehensive understanding of the coenzyme's role and its interaction with the protein machinery. nih.govescholarship.org

Fluorine-19 NMR (19F NMR) as a Mechanistic Probe

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Analysis

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within molecules and is particularly useful for analyzing pyridoxal (B1214274) phosphate and its analogs. bioglobax.comupi.edu The absorption spectrum of this compound and its Schiff base derivatives is sensitive to the protonation state of the pyridine nitrogen and the phenolic hydroxyl group, as well as the formation of covalent bonds with amino groups of proteins. nih.govresearchgate.net

In the study of glycogen phosphorylase reconstituted with 6-FPLP, UV-Vis spectra were compared to those of the native enzyme. nih.gov The similarity in the spectra helped confirm that the coenzyme analog, like the natural coenzyme, forms a neutral enolimine Schiff base within the enzyme's active site. nih.gov This finding suggests that the 3-hydroxyl group is protonated and the pyridine nitrogen is unprotonated in the bound state. nih.gov By monitoring changes in the UV-Vis spectrum upon the addition of substrates or allosteric effectors, researchers can gain insights into the catalytic mechanism and the interactions between the coenzyme, the substrate, and the protein. nih.govnih.gov

Fluorescence Spectroscopy in Coenzyme Binding Studies

Fluorescence spectroscopy offers a highly sensitive method for studying the binding of coenzymes to proteins. biocompare.comunizar-csic.es Many pyridoxal derivatives, including this compound, exhibit intrinsic fluorescence that is sensitive to their local environment. nih.gov

X-Ray Crystallography of Enzyme-Analogue Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic-level structures of macromolecules, including enzyme-analogue complexes. This methodology provides unparalleled insights into the precise binding orientation of ligands within an enzyme's active site, the conformational state of the enzyme upon ligand binding, and the intricate network of interactions that govern molecular recognition and catalysis. In the context of this compound research, X-ray crystallography has been instrumental in visualizing how this fluorinated analogue is accommodated by pyridoxal 5'-phosphate (PLP)-dependent enzymes and in understanding the structural consequences of introducing a fluorine atom at the 6-position of the pyridoxal ring.

A significant application of this technique has been in the study of glycogen phosphorylase b, a key enzyme in carbohydrate metabolism that utilizes PLP as an essential cofactor. Researchers have successfully determined the crystal structure of glycogen phosphorylase b reconstituted with this compound 5'-phosphate (6-FPLP), an analogue of this compound, to a resolution of 2.5 Å. osti.govnih.gov

It has been suggested that the substitution of the fluorine atom at the 6-position could lead to a decrease in the activity of the 6-FPLP-reconstituted phosphorylase by fortifying the hydrogen-bonded interactions with the pyridine nitrogen (N1). nih.gov Despite the lower activity, the structural integrity of the enzyme-analogue complex remains largely unperturbed.

The detailed structural data obtained from these crystallographic studies are crucial for correlating structure with function and for understanding the mechanistic implications of modifying the electronic properties of the PLP cofactor.

Enzyme-Analogue Complex Resolution (Å) Key Structural Findings Reference
This compound 5'-phosphate-reconstituted glycogen phosphorylase b2.5The fluorine atom is accommodated with no significant change in the enzyme's structure. The pyridine nitrogen interacts with the protein via a water molecule. osti.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 6 Fluoropyridoxal

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.govresearchgate.net The primary goals of molecular docking are to reproduce the experimental binding mode and to rank different ligands based on their predicted binding affinity, which is typically estimated using a scoring function. nih.govnih.gov This approach is foundational in structure-based drug design and in elucidating the interactions of coenzyme analogues like 6-Fluoropyridoxal with their target enzymes. nih.gov

The process involves sampling various conformations of the ligand within the active site of the protein and evaluating the interactions for each pose. nih.gov Early models treated both ligand and receptor as rigid bodies (the "lock-and-key" theory), but modern approaches increasingly account for the flexibility of both molecules, reflecting the "induced-fit" theory where the protein's active site can reshape upon ligand binding. nih.gov

For this compound, docking studies can predict how it or its phosphorylated form, this compound phosphate (B84403) (6-FPLP), interacts with the coenzyme binding site of pyridoxal (B1214274) phosphate (PLP)-dependent enzymes, such as glycogen (B147801) phosphorylase. nih.gov Such studies can identify key amino acid residues involved in binding, predict the binding energy, and highlight crucial interactions like hydrogen bonds and hydrophobic contacts. For example, a study on phosphorylase reconstituted with 6-FPAL and 6-FPLP showed that these enzymes have similar characteristics to the native enzyme but with lower Vmax values, suggesting that while binding occurs, the catalytic efficiency is altered. nih.gov Molecular docking can help explain these experimental findings by revealing subtle differences in the binding pose or interaction network caused by the fluorine substitution.

Table 1: Illustrative Molecular Docking Results for this compound with a Target Enzyme This table presents hypothetical but representative data from a molecular docking simulation.

ParameterPredicted ValueSignificance
Binding Affinity (kcal/mol) -7.8Indicates a strong, spontaneous binding interaction between this compound and the enzyme's active site.
Hydrogen Bonds 4Strong directional interactions with residues such as Lysine (B10760008), Aspartate, and Tyrosine, crucial for anchoring the ligand.
Interacting Residues Lys68, Asp283, Tyr90, Val115, Phe285Identifies the specific amino acids in the binding pocket that form key contacts with the ligand.
RMSD from Native Ligand (Å) 1.2A low Root Mean Square Deviation suggests the predicted binding pose is very similar to that of the natural coenzyme.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the system. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe protein flexibility, conformational changes, and the precise pathway of ligand binding and unbinding. ucl.ac.ukfrontiersin.org These simulations are becoming increasingly powerful due to advances in computer architecture and force fields, enabling the study of complex biological events over microseconds or longer. ucl.ac.uk

In the study of this compound, MD simulations can elucidate the stability of the docked pose predicted by docking. By simulating the complex in a realistic aqueous environment, researchers can assess whether the key interactions are maintained over time. Furthermore, MD can reveal cryptic binding sites that are not apparent in static crystal structures and can clarify whether binding occurs via an induced-fit or conformational selection mechanism. ucl.ac.uk

Experimental studies using 19F NMR on phosphorylases reconstituted with 6-FPLP and 6-FPAL have indicated that the protein structure near the coenzyme binding site undergoes conformational changes when the enzyme is activated. nih.gov MD simulations are the ideal computational tool to explore these dynamic changes at an atomic level. nih.gov By simulating the enzyme-ligand complex in both its inactive and active states, MD can map the allosteric communications and structural rearrangements that are critical for catalysis. nih.gov

Table 2: Objectives of Molecular Dynamics Simulations for the this compound-Enzyme Complex

Simulation ObjectiveInformation GainedRelevance
Binding Pose Stability Assesses the stability of the protein-ligand complex over time by monitoring RMSD and key interactions.Confirms if the initial docked conformation is energetically stable and long-lasting.
Conformational Changes Tracks the movement of protein domains, loops, and side chains upon ligand binding.Elucidates the "induced-fit" mechanism and allosteric effects suggested by experimental data. nih.gov
Solvent Accessibility Calculates the exposure of the ligand and active site residues to the solvent.Helps understand the role of water molecules in mediating and stabilizing the binding interaction.
Binding Free Energy Calculation Provides a more accurate estimation of binding affinity by accounting for entropy and dynamics.Offers a quantitative measure of binding strength that can be compared with experimental values.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. aspbs.comaustinpublishinggroup.com These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity, which are difficult to obtain experimentally. scielo.org.mxresearchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), QC methods can predict the most likely sites for electrophilic and nucleophilic attack and explain the molecule's intrinsic reactivity. researchgate.netscirp.org

For this compound, QC calculations are essential for understanding how the electron-withdrawing fluorine atom alters the electronic properties of the pyridoxal ring. The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and reactivity of the molecule. scielo.org.mx A smaller gap generally implies higher reactivity. scielo.org.mx

The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). This is crucial for understanding the non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that this compound forms within an enzyme's active site. Such calculations can rationalize the observed binding modes and catalytic mechanisms.

Table 3: Key Quantum Chemical Descriptors and Their Significance for this compound This table outlines important quantum chemical parameters and their general interpretation in the context of molecular reactivity.

ParameterDescriptionInterpretation for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron; higher energy indicates a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.Indicates chemical stability and reactivity. scielo.org.mx A smaller gap suggests the molecule is more polarizable and reactive.
Chemical Hardness (η) Resistance to change in electron distribution.Calculated as (E(LUMO) - E(HOMO))/2. Harder molecules are less reactive.
Electronegativity (χ) The power to attract electrons.Calculated as -(E(LUMO) + E(HOMO))/2. A high value indicates a greater ability to attract electrons. scielo.org.mx

Application in Rational Design of Novel Enzyme Probes

Rational design is a strategy used to engineer molecules, such as enzymes or probes, with improved or novel functions based on a detailed understanding of their structure-function relationships. nih.gov This approach contrasts with directed evolution by using computational predictions to guide specific, targeted modifications rather than relying on random mutagenesis and screening. nih.gov The insights gained from molecular docking, MD simulations, and quantum chemistry are integrated to rationally design new molecules. mdpi.com

This compound serves as an excellent starting point for the rational design of novel enzyme probes. nih.gov By using it as a scaffold, computational methods can predict how specific chemical modifications would affect its properties. For instance:

Molecular Docking can be used to screen virtual libraries of this compound derivatives to identify modifications that enhance binding affinity or specificity for a particular enzyme target. mdpi.com

Molecular Dynamics can predict how a proposed modification might alter the dynamic behavior of the enzyme or the stability of the probe within the active site. mdpi.com

Quantum Chemistry can assess how a new functional group would change the probe's electronic properties, potentially fine-tuning its reactivity or spectroscopic signal for easier detection.

This integrated computational approach allows for the efficient design of highly selective and sensitive fluorescent or NMR probes for studying enzyme activity in complex biological systems. nih.govthermofisher.com The goal is to create tools that can, for example, report on the catalytic state of an enzyme in real-time within living cells, thereby advancing our understanding of metabolic pathways and disease mechanisms. nih.gov

Mechanistic Biological Studies Using 6 Fluoropyridoxal in Model Systems

In Vitro Mechanistic Investigations in Cell Lines

Impact on Cellular Metabolic Pathways

The introduction of 6-fluoropyridoxal into cellular systems has the potential to influence various metabolic pathways, primarily due to its structural analogy to pyridoxal (B1214274), a crucial cofactor in numerous enzymatic reactions. While specific studies detailing the comprehensive impact of this compound on the entire metabolic network of cell lines are not extensively documented in the provided results, its interaction with key metabolic processes can be inferred.

Cancer cells, for instance, exhibit significant alterations in their metabolism, often relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). The metabolic plasticity of tumor cells is a key area of investigation, with natural and synthetic compounds being explored for their ability to modulate these pathways. Given that pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, is a cofactor for enzymes involved in amino acid metabolism, which is interconnected with glucose and lipid metabolism, this compound could potentially perturb these integrated pathways. The metabolism of glucose through glycolysis and the pentose (B10789219) phosphate pathway (PPP) is fundamental for cellular energy (ATP) and the production of reducing equivalents (NADPH), both of which are critical for cell proliferation and survival.

In the context of red blood cells, which rely heavily on glycolysis for energy, the PPP is crucial for generating NADPH to counteract oxidative stress. The hexosamine pathway, branching from glycolysis, is also vital for glycosylation processes. Any interference with the enzymes of these pathways by a molecule like this compound could have significant consequences for cellular function. The study of how various compounds modulate the metabolism of cancer cell lysates often reveals changes in glycolytic, phosphorylative, lipid, and amino acid metabolism.

Enzyme Activity Modulation within Cellular Contexts

This compound and its phosphorylated form, this compound phosphate (6-FPLP), have been shown to interact with and modulate the activity of several key enzymes, particularly those dependent on pyridoxal phosphate (PLP).

One of the most studied examples is glycogen (B147801) phosphorylase. This compound (6-FPAL) and 6-FPLP can be used to reconstitute apophosphorylase b, the inactive form of the enzyme lacking its PLP cofactor. Kinetic analyses revealed that phosphorylases reconstituted with these fluorinated analogs exhibit characteristics similar to the native and pyridoxal-reconstituted enzymes, respectively, although they show lower maximum reaction velocities (Vmax). This suggests that while the fluorinated compounds can function as coenzymes, the fluorine substitution impacts the catalytic efficiency. Spectroscopic studies, including 19F NMR, have confirmed that in the reconstituted enzyme, the coenzyme exists as a neutral enolimine Schiff base, similar to the native enzyme. These studies indicate that the interaction between the pyridine (B92270) nitrogen of the coenzyme and the protein is important for efficient catalysis.

Another critical enzyme modulated by these compounds is cytosolic aspartate aminotransferase. Studies have shown that 6-FPLP and 6-fluoropyridoxamine 5'-phosphate can bind to the apoenzyme, and the resulting holoenzyme retains about 42% of the catalytic activity of the native enzyme. The fluorine atom serves as a sensitive 19F NMR probe to monitor the protonation state of the coenzyme's pyridine ring and the imine group. These investigations revealed that despite the fluorine atom significantly reducing the basicity of the ring nitrogen, the modified coenzymes bind in a similar ionic form as the natural coenzymes. The binding of substrates and inhibitors to the modified enzyme occurs normally.

Furthermore, initial studies have indicated that 6-fluoropyridoxamine, a related compound, can penetrate various tumor cells, including Chinese hamster ovary (CHO) cells and hepatoma cells, suggesting its potential to interact with intracellular enzymes.

In Vivo Mechanistic Research in Animal Models

Tissue Distribution and Uptake Mechanisms as Radiotracers

The radionuclide-labeled version of this compound, specifically 6-[¹⁸F]fluoropyridoxal, has been synthesized and evaluated as a potential radiotracer for positron emission tomography (PET) imaging. Studies in rats have detailed its tissue distribution following intravenous administration.

At 60 minutes post-injection, a significant concentration of 6-[¹⁸F]fluoropyridoxal was observed in the liver and kidneys. This pattern of distribution suggests that the compound is of particular interest for imaging liver functions. The brain also showed some uptake of the radiotracer, indicating that it can cross the blood-brain barrier to some extent. This opens the possibility for in vivo PET imaging of this compound uptake in the brain, especially with the use of high-efficiency PET scanners. The synthesis of 6-[¹⁸F]fluoropyridoxal involves the fluorination of a pyridoxal derivative with ¹⁸F-labeled acetylhypofluorite, yielding a radiochemical purity suitable for in vivo applications.

The table below summarizes the tissue distribution of 6-[¹⁸F]fluoropyridoxal in rats at 60 minutes post-injection, highlighting the organs with the highest uptake.

TissueConcentrationPotential Application
LiverHighImaging of liver functions
KidneyHighImaging of renal functions
BrainModeratePET imaging of brain uptake

Application as an In Vivo pH Indicator for Physiological Research

This compound and its derivatives have been extensively investigated as in vivo pH indicators using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the fluorine atom in these molecules is sensitive to the pH of their microenvironment, allowing for non-invasive measurement of pH in living tissues.

Derivatives of 6-fluoropyridoxol (B15471503) have been synthesized with modifications at the 4- or 5-ring positions to optimize their properties as pH indicators. These analogs exhibit pKa values in the physiological range of 7.05 to 9.5, with a significant chemical shift sensitivity to pH changes. The ability of some of these molecules to readily enter cells makes them suitable for measuring both intracellular and extracellular pH. For example, 6-fluoropyridoxamine (6-FPAM) has shown promise with a pKa of 7.05.

Conjugating this compound to macromolecules like polyamino dextran (B179266), polylysine (B1216035), and albumin has been explored to enhance vascular retention and allow for targeted tissue studies. These polymer conjugates maintain excellent ¹⁹F pH sensitivity and have been demonstrated to function effectively in whole blood. The development of trifluoromethylated analogs, such as 6-trifluoromethyl pyridoxine, offers advantages like a threefold greater signal intensity, improving the precision and accuracy of in vivo pH measurements. These probes have been successfully used to assess the extracellular pH (pHe) of various tumors in animal models.

Future Research Directions and Conceptual Impact

Development of Novel Fluorinated Pyridoxal (B1214274) Analogues with Enhanced Specificity

The success of 6-fluoropyridoxal has laid the groundwork for the development of a new generation of fluorinated pyridoxal analogues. Future research will focus on creating probes with enhanced specificity for particular PLP-dependent enzymes or specific enzymatic states. This can be achieved through several key strategies:

Multi-site Fluorination: Introducing fluorine at other positions on the pyridoxal ring, in addition to the 6-position, could fine-tune the electronic properties of the cofactor. This may lead to analogues that are more sensitive to specific enzymatic transformations or that can act as mechanism-based inhibitors for targeted enzymes.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic methods will be crucial for producing a diverse library of fluorinated pyridoxal derivatives. nih.govnih.gov This approach allows for the precise installation of fluorine atoms and other functional groups, creating analogues with tailored properties.

Conformationally Restricted Analogues: Designing and synthesizing fluorinated pyridoxal analogues with restricted conformational flexibility could lead to probes that selectively bind to the active sites of specific enzymes. This enhanced specificity would be invaluable for dissecting the functions of individual enzymes within complex biological pathways.

These novel analogues will not only serve as sophisticated probes but also as potential leads for the development of highly selective enzyme inhibitors, offering new therapeutic strategies for a range of diseases.

Expanding the Utility of this compound as a Multipurpose Biochemical Probe

While this compound has proven its value as a ¹⁹F NMR probe for studying enzyme mechanisms, its utility as a multipurpose biochemical tool is far from fully realized. Future applications are envisioned to extend beyond the confines of traditional enzymology.

One promising area is the development of in vivo imaging agents . The unique NMR signature of the fluorine atom makes this compound and its derivatives ideal candidates for non-invasive imaging of enzyme activity and metabolic fluxes in living organisms. This could provide unprecedented insights into the spatial and temporal regulation of PLP-dependent pathways in health and disease.

Furthermore, the fluorine label can be exploited for other analytical techniques. For instance, this compound could be incorporated into activity-based probes to enable the identification and quantification of PLP-dependent enzymes in complex biological samples using mass spectrometry. This would be a powerful tool for functional proteomics and for discovering novel enzymes.

The table below summarizes the current and potential future applications of this compound as a biochemical probe.

Application AreaCurrent UtilityFuture Expansion
Enzyme Mechanism Studies ¹⁹F NMR probe for active site environment and catalytic intermediates.Probing allosteric regulation and enzyme dynamics.
In Vivo Imaging Limited to cellular pH measurements with 6-fluoropyridoxol (B15471503). nih.govDevelopment of targeted probes for specific enzymes for PET or MRI.
Drug Discovery Screening for inhibitors that alter the ¹⁹F NMR signal.High-throughput screening platforms and in vivo target engagement studies.
Functional Proteomics Not yet established.Activity-based protein profiling to identify and quantify PLP-dependent enzymes.

Theoretical Advancements in Understanding Fluorine's Influence on Pyridoxal Reactivity

The experimental data generated from studies using this compound provides a rich dataset for advancing our theoretical understanding of enzyme catalysis. Future research will increasingly rely on computational methods to unravel the subtle yet profound influence of the fluorine substituent on pyridoxal reactivity.

Quantum mechanical (QM) and molecular mechanical (MM) calculations will be instrumental in dissecting the catalytic cycle of enzymes reconstituted with this compound phosphate (B84403). nih.govnih.gov These studies can provide detailed insights into the transition states and intermediate structures, explaining how the electronegativity of fluorine alters the electronic distribution within the cofactor and influences reaction rates.

A key area of focus will be the computational prediction of ¹⁹F NMR chemical shifts . nih.govuni-muenchen.dersc.org Accurate prediction of these shifts for this compound in different enzymatic environments will be a powerful tool for interpreting experimental spectra and for designing new probes with desired spectroscopic properties. The development of more sophisticated computational models will be crucial for achieving the level of accuracy required for these applications.

These theoretical advancements will not only deepen our fundamental understanding of enzymatic catalysis but also provide a predictive framework for the rational design of new fluorinated probes and enzyme inhibitors.

Integration of this compound Research with Emerging Biological Systems and Technologies

The true impact of this compound research will be realized through its integration with cutting-edge biological systems and technologies. The ability to probe enzyme function with high precision opens up exciting possibilities for synthetic biology, metabolic engineering, and advanced cellular imaging.

In the realm of synthetic biology , this compound could be used as a reporter molecule to monitor the activity of engineered metabolic pathways in real-time. This would provide invaluable feedback for optimizing the production of valuable chemicals and pharmaceuticals in microbial cell factories.

Furthermore, the combination of this compound probes with in-cell NMR spectroscopy will allow for the study of enzyme function in their native cellular environment. nih.gov This will provide a more physiologically relevant picture of enzyme activity and regulation, bridging the gap between in vitro enzymology and cell biology.

Looking ahead, there is potential to integrate this compound-based probes with technologies like optogenetics . One could envision the development of photoswitchable fluorinated pyridoxal analogues that allow for the light-controlled activation or inhibition of specific enzymes, providing precise spatiotemporal control over cellular processes.

The convergence of this compound research with these emerging fields promises to unlock new frontiers in our ability to understand and manipulate biological systems, with far-reaching implications for biotechnology and medicine.

Q & A

Basic Research Questions

Q. How is 6-Fluoropyridoxal synthesized and characterized for use in enzyme studies?

  • Methodological Answer : this compound is synthesized via fluorination of pyridoxal derivatives using fluorinating agents under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm fluorine substitution (e.g., ¹⁹F NMR) and UV-Vis spectroscopy to verify tautomeric equilibria. Kinetic assays compare reconstituted enzyme activity (e.g., 42% activity in aspartate aminotransferase) to native coenzymes .

Q. What role does this compound play in studying enzyme-coenzyme interactions?

  • Methodological Answer : As a structural probe, the fluorine atom at the 6-position provides a sensitive ¹⁹F NMR signal to monitor coenzyme binding and conformational changes. For example, in glycogen phosphorylase, distinct chemical shifts (-11.0 to -13.1 ppm) correlate with ligand-induced conformational states (AMP, glucose-1-P, inorganic phosphate) .

Q. What analytical techniques validate the structural integrity of this compound in reconstituted enzymes?

  • Methodological Answer : ¹⁹F NMR and UV-Vis spectroscopy are critical. NMR detects fluorine-environment changes (e.g., pH-dependent shifts), while UV-Vis identifies tautomeric forms (ketoenamine vs. enolimine). Kinetic assays measure catalytic efficiency (e.g., Vmax and Km comparisons) .

Advanced Research Questions

Q. How does ¹⁹F NMR spectroscopy elucidate conformational changes in enzymes reconstituted with this compound phosphate?

  • Methodological Answer : Ligand binding induces distinct ¹⁹F chemical shifts (e.g., -13.1 ppm for AMP-glucose-1-P complexes), reflecting conformational states. Exchange rates (e.g., 3300 s⁻¹ for glucose-1-P vs. 500 s⁻¹ for inorganic phosphate) are quantified via line-shape analysis, revealing dynamic equilibria between enzyme-ligand complexes .

Q. What methodological challenges arise when using this compound as a ¹⁹F NMR probe in dynamic enzyme systems?

  • Methodological Answer : Temperature sensitivity (e.g., Arrhenius plot curvature between 10–20°C) complicates data interpretation. Rapid exchange rates (>10³ s⁻¹) require high-resolution NMR or relaxation methods to resolve overlapping signals. Signal broadening due to chemical exchange must be mitigated .

Q. How does fluorination at the 6-position affect catalytic efficiency and coenzyme binding in pyridoxal-dependent enzymes?

  • Methodological Answer : Fluorination reduces the basicity of the pyridoxal ring nitrogen by >10⁴-fold, altering protonation states. However, reconstituted enzymes retain substrate binding (e.g., normal Km values for aspartate aminotransferase) and ~42% catalytic activity, suggesting minimal structural disruption despite electronic changes .

Q. How can this compound-polymer conjugates serve as pH indicators in magnetic resonance spectroscopy?

  • Methodological Answer : Conjugation to polymers (e.g., polylysine, albumin) via reductive alkylation enhances vascular retention. The pH-sensitive ¹⁹F signal (pKa ~7.1) is validated in whole blood, enabling non-invasive pH mapping in physiological studies. Dialysis ensures purity (66–84% yield) .

Q. What insights into tautomerization mechanisms of pyridoxal-dependent enzymes are provided by this compound studies?

  • Methodological Answer : ¹⁹F NMR detects synchronous proton transfer between the ring nitrogen and Asp-222 carboxylate during tautomerization. Dicarboxylate inhibitors shift tautomeric ratios (ketoenamine ↔ enolimine), revealing mechanistic coupling between proton movement and catalytic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.